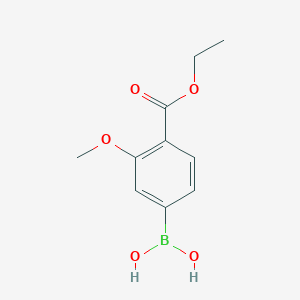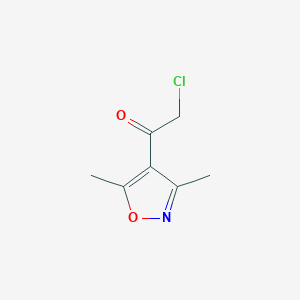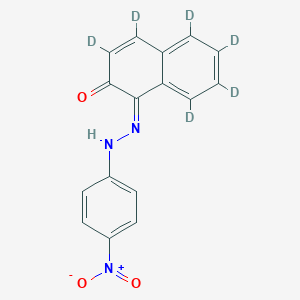![molecular formula C9H5F3N2O2 B1451210 Acide 5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylique CAS No. 1171920-15-2](/img/structure/B1451210.png)
Acide 5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylique
Vue d'ensemble
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound. It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported . For instance, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) attached to this ring is a key feature of this compound .Chemical Reactions Analysis
The chemical reactions involving 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are complex and can involve several steps . For example, one reaction involves the transformation of a chloride into a 4H-pyran-4-one intermediate .Applications De Recherche Scientifique
Applications Agrochimiques
Les dérivés de la trifluorométhylpyridine (TFMP), y compris l'"acide 5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylique", sont largement utilisés dans l'industrie agrochimique . Ils sont principalement utilisés pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé du TFMP introduit sur le marché agrochimique, et depuis, plus de 20 nouveaux agrochimiques contenant du TFMP ont obtenu des noms communs ISO .
Applications Pharmaceutiques
Plusieurs dérivés du TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Applications Vétérinaires
Dans l'industrie vétérinaire, deux produits contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses affections chez les animaux .
Synthèse des Principaux Ingrédients Actifs
"L'this compound" est utilisé comme motif structurel clé dans la synthèse des principes actifs des produits agrochimiques et pharmaceutiques .
Activités Antifongiques
Des composés dérivés de l'"this compound" ont montré des activités antifongiques contre plusieurs champignons, y compris Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae et Sclerotinia sclerotiorum .
Agents Antiviraux
De nouveaux dérivés de l'isatine synthétisés à partir de l'"this compound" sont étudiés comme agents antiviraux à large spectre .
Synthèse des Inhibiteurs de la β-sécrétase (BACE)
"L'acide 5-(trifluorométhyl)pyridine-2-carboxylique" est utilisé comme intermédiaire dans la synthèse des inhibiteurs de la β-sécrétase (BACE) . Les inhibiteurs du BACE sont une classe de médicaments qui sont étudiés pour leur utilisation potentielle dans le traitement de la maladie d'Alzheimer .
Applications Futures
Étant donné les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques uniques de la partie pyridine, on s'attend à ce que de nombreuses applications nouvelles du TFMP, y compris l'"this compound", soient découvertes à l'avenir .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds particularly interesting for future research .
Mécanisme D'action
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors . These inhibitors are crucial in the study of Alzheimer’s disease as they prevent the formation of amyloid plaques. The compound interacts with various enzymes and proteins, including β-secretase, by inhibiting its activity. This inhibition is achieved through binding interactions at the active site of the enzyme, thereby preventing substrate access and subsequent amyloid plaque formation.
Cellular Effects
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in neurodegenerative diseases. The compound modulates gene expression by inhibiting β-secretase, leading to reduced amyloid plaque formation and potentially mitigating the progression of Alzheimer’s disease . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in amyloid precursor protein processing.
Molecular Mechanism
The molecular mechanism of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with β-secretase. The compound binds to the active site of the enzyme, forming a stable complex that inhibits its catalytic activity . This binding prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. The inhibition of β-secretase is a key therapeutic target in the treatment of Alzheimer’s disease, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on β-secretase, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in metabolic pathways related to amyloid precursor protein processing. The compound interacts with enzymes such as β-secretase, altering the metabolic flux and reducing the production of amyloid-β peptides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular signaling and gene expression.
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is primarily within the cytoplasm and endoplasmic reticulum . The compound’s activity is influenced by its localization, as it needs to be in proximity to β-secretase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSBBCTBCSZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674068 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171920-15-2 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)


![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)
![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)


![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)

